![molecular formula C8H19NSSi B14430764 2-({2-[Ethenyl(dimethyl)silyl]ethyl}sulfanyl)ethan-1-amine CAS No. 81633-88-7](/img/structure/B14430764.png)
2-({2-[Ethenyl(dimethyl)silyl]ethyl}sulfanyl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({2-[Ethenyl(dimethyl)silyl]ethyl}sulfanyl)ethan-1-amine is an organic compound that features a unique combination of functional groups, including an amine, a sulfanyl group, and a silyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[Ethenyl(dimethyl)silyl]ethyl}sulfanyl)ethan-1-amine typically involves multiple steps:
Formation of the Ethenyl(dimethyl)silyl Group: This can be achieved by reacting vinyl magnesium bromide with dimethylchlorosilane under anhydrous conditions.
Introduction of the Sulfanyl Group: The next step involves the reaction of the ethenyl(dimethyl)silyl group with 2-chloroethyl sulfide in the presence of a base such as sodium hydride.
Amination: Finally, the compound is treated with ammonia or an amine source to introduce the ethan-1-amine group.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ethenyl group can undergo hydrogenation to form the corresponding ethyl derivative using catalysts like palladium on carbon.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives depending on the electrophile used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Ethyl derivatives.
Substitution: N-alkylated or N-acylated amines.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, 2-({2-[Ethenyl(dimethyl)silyl]ethyl}sulfanyl)ethan-1-amine can be used as a building block for more complex molecules. Its unique functional groups allow for diverse chemical transformations.
Biology
The compound’s amine group makes it a potential candidate for biological studies, particularly in the development of enzyme inhibitors or as a ligand in receptor studies.
Medicine
In medicinal chemistry, this compound could be explored for its potential pharmacological properties, such as antimicrobial or anticancer activities.
Industry
In materials science, the silyl group can be utilized for the development of silicon-based materials, which are important in electronics and coatings.
Mécanisme D'action
The mechanism of action of 2-({2-[Ethenyl(dimethyl)silyl]ethyl}sulfanyl)ethan-1-amine would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access. The ethenyl group could participate in covalent bonding with biological targets, while the amine group might form hydrogen bonds or ionic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-({2-[Ethenyl(dimethyl)silyl]ethyl}sulfanyl)ethan-1-ol: Similar structure but with a hydroxyl group instead of an amine.
2-({2-[Ethenyl(dimethyl)silyl]ethyl}sulfanyl)ethan-1-thiol: Similar structure but with a thiol group instead of an amine.
2-({2-[Ethenyl(dimethyl)silyl]ethyl}sulfanyl)ethan-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an amine.
Uniqueness
The presence of the amine group in 2-({2-[Ethenyl(dimethyl)silyl]ethyl}sulfanyl)ethan-1-amine makes it particularly versatile for applications in medicinal chemistry and biology, where amines are often key functional groups in bioactive molecules.
Propriétés
Numéro CAS |
81633-88-7 |
|---|---|
Formule moléculaire |
C8H19NSSi |
Poids moléculaire |
189.40 g/mol |
Nom IUPAC |
2-[2-[ethenyl(dimethyl)silyl]ethylsulfanyl]ethanamine |
InChI |
InChI=1S/C8H19NSSi/c1-4-11(2,3)8-7-10-6-5-9/h4H,1,5-9H2,2-3H3 |
Clé InChI |
ZLSKDSUPNRRYFY-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(CCSCCN)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-pyrrolidin-1-ium-1-ylethyl N-[3-(propoxymethyl)phenyl]carbamate;chloride](/img/structure/B14430681.png)
![5,5-Dimethylbicyclo[2.1.1]hexane-1-carbonyl chloride](/img/structure/B14430683.png)

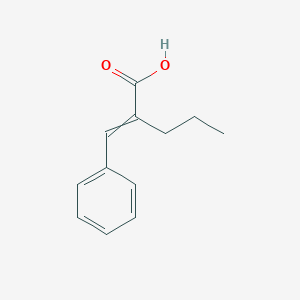
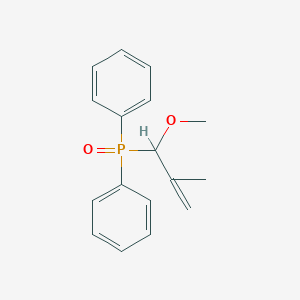
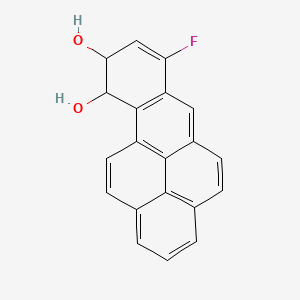
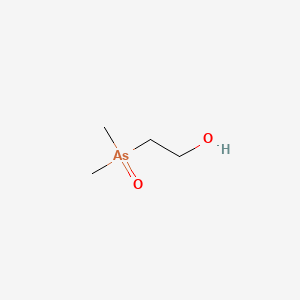
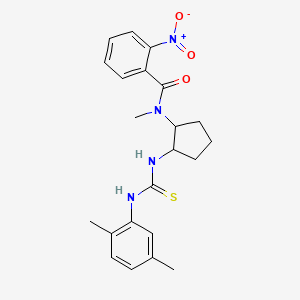
![4-Carbamoyl-1-(3-{4-[(E)-(Hydroxyimino)methyl]pyridinium-1-Yl}propyl)pyridinium](/img/structure/B14430725.png)
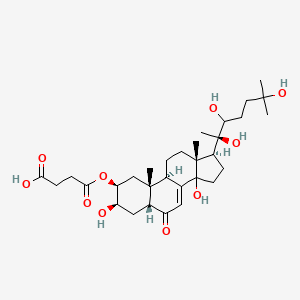
![Chloro(dimethyl)[(trimethylstannyl)methyl]stannane](/img/structure/B14430740.png)

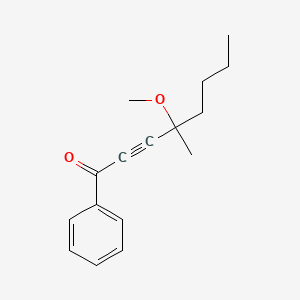
![2,3,4,5-Tetrachloro-6-[(diethylamino)methyl]phenol](/img/structure/B14430758.png)
